Nateglinide-d5 Ethyl Ester
CAS No.: 1356929-50-4
Cat. No.: VC0126410
Molecular Formula: C21H31NO3
Molecular Weight: 350.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356929-50-4 |
|---|---|
| Molecular Formula | C21H31NO3 |
| Molecular Weight | 350.514 |
| IUPAC Name | ethyl (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
| Standard InChI | InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D |
| Standard InChI Key | AVOHCDLQBWDQOF-MRVSTDCPSA-N |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nateglinide-d5 Ethyl Ester is a deuterium-labeled derivative of nateglinide with an ethyl ester modification. This section details its fundamental chemical properties and structural features.
Chemical Identification
Nateglinide-d5 Ethyl Ester possesses specific chemical identifiers that distinguish it from related compounds. The table below summarizes its key chemical identification parameters:
| Parameter | Value |
|---|---|
| Common Name | Nateglinide-d5 Ethyl Ester |
| Systematic Name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-(phenyl-d5)alanine Ethyl Ester |
| CAS Number | 1356929-50-4 |
| Molecular Formula | C₂₁H₂₆D₅NO₃ |
| Molecular Weight | 350.51 g/mol |
| Purity (Typical) | >95% |
The compound bears the CAS number 1356929-50-4, which distinguishes it from the parent compound nateglinide and from Nateglinide-d5 (CAS: 1227666-13-8) .
Structural Features
Nateglinide-d5 Ethyl Ester contains several distinctive structural elements:
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A deuterated phenyl ring (containing five deuterium atoms rather than hydrogen)
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An ethyl ester modification of the carboxylic acid group present in nateglinide
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The core D-phenylalanine derivative structure of nateglinide
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The trans-4-(1-methylethyl)cyclohexyl carbonyl group that defines the nateglinide scaffold
The deuterium labeling specifically occurs on the phenyl ring, replacing all five aromatic hydrogen atoms with deuterium, which creates a mass shift of approximately 5 atomic mass units compared to the non-deuterated ethyl ester .
Relationship to Parent Compound
Understanding Nateglinide-d5 Ethyl Ester requires examination of its relationship to the parent compound nateglinide and the intermediate Nateglinide-d5.
Nateglinide Properties and Function
Nateglinide serves as the parent compound from which Nateglinide-d5 Ethyl Ester derives. Nateglinide is a D-phenylalanine derivative that functions as an orally active and short-acting insulinotropic agent. It also acts as a dipeptidyl peptidase IV (DPP IV) inhibitor . The compound's primary mechanism of action involves inhibiting ATP-sensitive K⁺ channels in pancreatic β-cells, which stimulates insulin secretion .
Clinical studies have demonstrated nateglinide's effectiveness in treating type 2 diabetes mellitus. In a randomized, double-blind, three-period crossover study comparing nateglinide with glibenclamide and placebo, nateglinide demonstrated distinctive pharmacodynamic properties. While mean peak serum insulin levels were lower with nateglinide (115 mU/l) compared to glibenclamide (145 mU/l), the peak insulin levels were reached earlier with nateglinide (mean time to peak 1.7h vs 2.1h for glibenclamide) . Despite lower insulin exposure, nateglinide achieved lower mean peak plasma glucose concentrations (11.4 mmol/l from baseline 8.3 mmol/l) compared to glibenclamide (13.2 mmol/l from baseline 8.5 mmol/l) .
Nateglinide-d5 as an Intermediate
Nateglinide-d5 represents an intermediate between nateglinide and Nateglinide-d5 Ethyl Ester. It features deuterium labeling on the phenyl ring but retains the carboxylic acid group of nateglinide rather than having the ethyl ester modification. The molecular formula of Nateglinide-d5 is C₁₉H₂₂D₅NO₃ with a molecular weight of 322.453 g/mol .
The deuteration process creates a stable isotopic variant that maintains similar physiochemical properties to nateglinide while providing distinct mass spectrometric characteristics that facilitate analytical detection and quantification .
Modifications and Their Significance
The two primary modifications that define Nateglinide-d5 Ethyl Ester—deuteration and esterification—provide distinct advantages for research applications.
Deuterium Labeling
The incorporation of five deuterium atoms on the phenyl ring of Nateglinide-d5 Ethyl Ester imparts several important characteristics:
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Mass spectrometric distinction: The mass shift of approximately +5 amu allows clear differentiation from non-deuterated analogs in mass spectrometry-based analyses.
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Metabolic stability: Deuterium bonds are stronger than hydrogen bonds, potentially offering slightly different metabolic stability profiles compared to the non-deuterated compound.
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Internal standard capabilities: The deuterated compound can serve as an ideal internal standard for quantitative analysis of nateglinide and its derivatives due to nearly identical chemical behavior with a distinguishable mass .
Ethyl Esterification
The ethyl ester modification of the carboxylic acid group presents several potentially advantageous properties:
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Enhanced lipophilicity: The esterification typically increases the compound's lipophilicity, potentially affecting its absorption and distribution characteristics.
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Prodrug potential: Ethyl esters can function as prodrugs, releasing the active carboxylic acid form through esterase activity after administration.
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Stability modifications: The ester form may offer different stability profiles under various storage and analytical conditions.
The combined modifications create a compound that maintains the structural framework of nateglinide while providing unique analytical and potentially pharmacokinetic advantages .
Research Applications
Nateglinide-d5 Ethyl Ester has several potential applications in pharmaceutical research and development.
Analytical Applications
The deuterated nature of Nateglinide-d5 Ethyl Ester makes it particularly valuable for analytical applications:
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Internal standard: The compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods developed for the quantification of nateglinide in biological matrices.
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Metabolic studies: The distinct mass spectral profile enables tracing of metabolic pathways specifically related to the ethyl ester moiety versus the parent compound structure.
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Bioequivalence studies: As an internal standard, it can improve the precision and accuracy of bioanalytical methods used in bioequivalence studies of nateglinide formulations .
Pharmacokinetic Investigations
The ethyl ester modification potentially alters the pharmacokinetic profile compared to nateglinide:
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Absorption studies: Researchers can investigate how the increased lipophilicity affects gastrointestinal absorption.
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Distribution analysis: The modified compound may exhibit different tissue distribution patterns that could be studied using the deuterium label for clear identification.
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Metabolism research: The deuterium labeling enables precise tracking of metabolic transformations, particularly those involving the phenyl ring .
Synthetic Considerations
The synthesis of Nateglinide-d5 Ethyl Ester typically involves a multi-step process that incorporates both the deuterium labeling and esterification.
Deuteration Process
Deuteration of the phenyl ring typically requires specialized synthetic approaches:
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Catalytic exchange reactions using deuterium gas or deuterium oxide with appropriate catalysts.
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De novo synthesis using deuterated starting materials, particularly deuterated phenylalanine derivatives.
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Palladium-catalyzed hydrogen-deuterium exchange reactions targeting aromatic positions .
Esterification Methods
The esterification of the carboxylic acid group to form the ethyl ester can be achieved through several standard methods:
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Fischer esterification using ethanol and an acid catalyst.
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Reaction with ethanol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Conversion to an acid chloride intermediate followed by reaction with ethanol .
The combined process requires careful control of reaction conditions to maintain the stereochemical integrity of the D-phenylalanine component while achieving high deuterium incorporation and esterification yield.
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